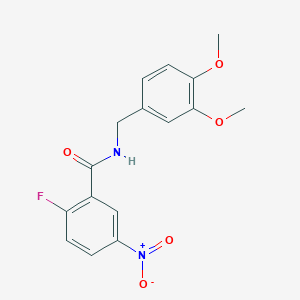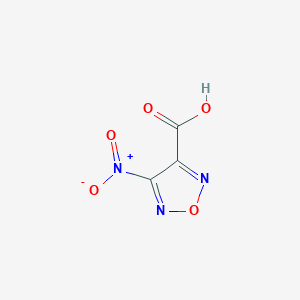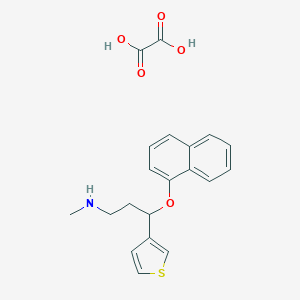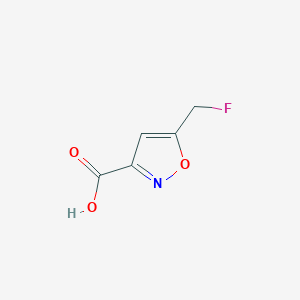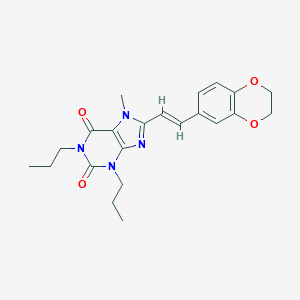
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as BW-4479, is a xanthine derivative and a potent antagonist of the adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
BW-4479 acts as a competitive antagonist of the adenosine receptor. Adenosine is a neurotransmitter that plays a role in various physiological processes such as sleep, inflammation, and cardiovascular function. By blocking the adenosine receptor, BW-4479 can modulate these processes.
Biochemische Und Physiologische Effekte
Studies have shown that BW-4479 can modulate various physiological processes such as sleep, inflammation, and cardiovascular function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BW-4479 in lab experiments is its potency and selectivity as an adenosine receptor antagonist. However, one limitation is that it can be difficult to obtain due to its complex synthesis method.
Zukünftige Richtungen
Future research on BW-4479 could focus on its potential therapeutic applications in other diseases such as Huntington's disease and epilepsy. Additionally, further studies could investigate the optimal dosage and administration routes for BW-4479 in animal models and potential clinical trials. Finally, research could explore the potential side effects of BW-4479 and ways to mitigate them.
Synthesemethoden
The synthesis of BW-4479 involves the condensation of 1,4-benzodioxane-6-carboxaldehyde with 7-methyl-1,3-dipropylxanthine in the presence of a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BW-4479 has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has been shown to have neuroprotective effects in animal models of these diseases.
Eigenschaften
CAS-Nummer |
151539-60-5 |
|---|---|
Produktname |
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine |
Molekularformel |
C22H26N4O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H26N4O4/c1-4-10-25-20-19(21(27)26(11-5-2)22(25)28)24(3)18(23-20)9-7-15-6-8-16-17(14-15)30-13-12-29-16/h6-9,14H,4-5,10-13H2,1-3H3/b9-7+ |
InChI-Schlüssel |
KLSBYYIOKGIPEL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCCO4)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
Synonyme |
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



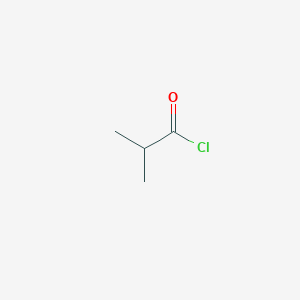
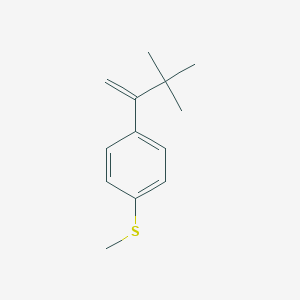
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
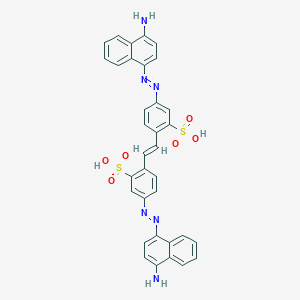
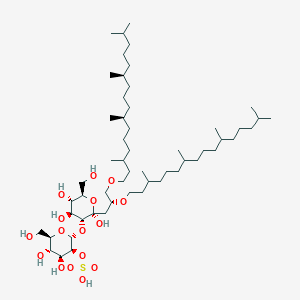
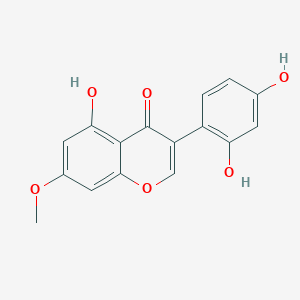
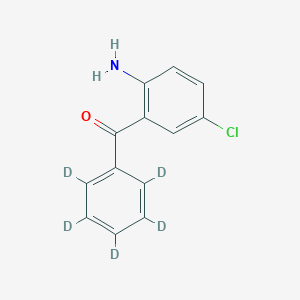
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
